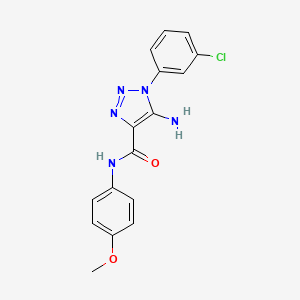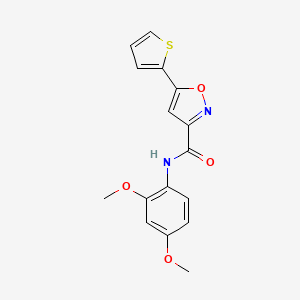![molecular formula C13H22N2O2S B4727756 N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4727756.png)
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide, commonly known as N-Desmethylclozapine (NDMC), is a chemical compound that has gained significant attention in the field of scientific research. It is a metabolite of the antipsychotic drug Clozapine, which is used to treat schizophrenia and other psychiatric disorders. NDMC has shown potential therapeutic effects in various neurological and psychiatric disorders, making it a promising candidate for future drug development.
Mecanismo De Acción
The exact mechanism of action of N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to bind to various receptors, including D1 and D2 dopamine receptors, 5-HT1A and 5-HT2A serotonin receptors, and NMDA glutamate receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise and targeted studies of its effects. However, one limitation is its relatively short half-life, which may require frequent dosing in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may help prevent the loss of neurons in these disorders. Another area of interest is its potential use in the treatment of addiction and substance abuse disorders. This compound has been found to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various disorders.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been found to improve cognitive function and memory in animal studies.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-12-7-4-5-8-13(12)11-18(16,17)14-9-6-10-15(2)3/h4-5,7-8,14H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFWXBVQGRCGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4727706.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4727716.png)

![2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4727722.png)
![1-butyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727723.png)

![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4727742.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4727753.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4727759.png)

![2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4727775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4727787.png)